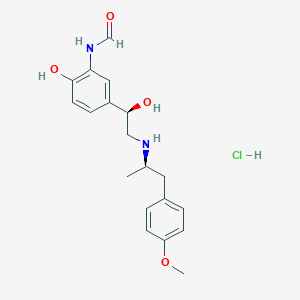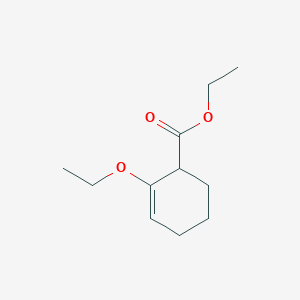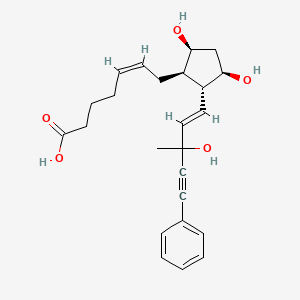
p-Fluoro-2-diazoacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Fluoro-2-diazoacetophenone: is an organic compound that belongs to the class of diazo compounds. It is characterized by the presence of a diazo group (-N=N-) attached to an acetophenone moiety, with a fluorine atom substituted at the para position of the phenyl ring. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming various chemical intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of p-Fluoro-2-diazoacetophenone typically involves the diazotization of p-fluoroacetophenone. One common method includes the reaction of p-fluoroacetophenone with diazomethane in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like diethyl ether at low temperatures (around -10°C to 0°C) to ensure the stability of the diazo compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure safety and high yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: p-Fluoro-2-diazoacetophenone undergoes various types of reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Cycloaddition Reactions: It participates in 1,3-dipolar cycloaddition reactions to form heterocyclic compounds.
Decomposition Reactions: The diazo group can decompose to generate reactive intermediates such as carbenes.
Common Reagents and Conditions:
Nucleophiles: Reagents like amines, alcohols, and thiols can react with this compound under mild conditions.
Catalysts: Transition metal catalysts such as copper or rhodium can facilitate cycloaddition reactions.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran are commonly used.
Major Products:
Phenacylsulphonium Salts: Reaction with diphenyl sulphide and trifluoromethanesulphonic acid yields phenacylsulphonium salts.
Cyclopropanecarboxylates: Reaction with activated unsaturated compounds in the presence of gallium trichloride yields cyclopropanecarboxylates.
Aplicaciones Científicas De Investigación
Chemistry: p-Fluoro-2-diazoacetophenone is used as a versatile intermediate in organic synthesis. It is employed in the synthesis of complex molecules, including heterocycles and natural products.
Biology and Medicine: The incorporation of fluorine atoms in small molecules can enhance their biological activity and metabolic stability. This compound is used in the development of pharmaceuticals and imaging agents .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its reactivity makes it valuable in the synthesis of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of p-Fluoro-2-diazoacetophenone involves the generation of reactive intermediates such as carbenes upon decomposition of the diazo group. These intermediates can undergo various reactions, including insertion into C-H bonds, cycloaddition, and nucleophilic substitution. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Diazoacetophenone: Lacks the fluorine substitution, leading to different reactivity and properties.
m-Fluoro-2-diazoacetophenone: The fluorine atom is substituted at the meta position, affecting its electronic properties and reactivity.
Diazoacetone: Another diazo compound with different structural features and reactivity.
Uniqueness: p-Fluoro-2-diazoacetophenone is unique due to the presence of the fluorine atom at the para position, which influences its electronic properties and reactivity. This substitution can enhance the stability of the diazo compound and its reactivity towards nucleophiles and electrophiles.
Propiedades
IUPAC Name |
2-diazo-1-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-3-1-6(2-4-7)8(12)5-11-10/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQCKFADJHWBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=[N+]=[N-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344369 |
Source


|
| Record name | AGN-PC-02JN8R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3488-44-6 |
Source


|
| Record name | AGN-PC-02JN8R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B14147865.png)

![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14147879.png)




![(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B14147908.png)


![2-(3-bromophenyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14147927.png)


![N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine](/img/structure/B14147940.png)
